テルリプレシン酢酸塩

説明

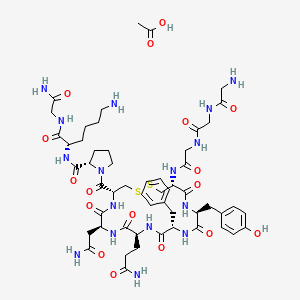

Terlipressin (acetate) is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used to treat bleeding caused by esophageal varices and to improve kidney function in adults with hepatorenal syndrome . Terlipressin is a prodrug of lypressin, or lysine vasopressin, and has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin .

科学的研究の応用

Key Medical Applications

-

Hepatorenal Syndrome (HRS)

- Indication : Terlipressin is indicated for the treatment of type 1 hepatorenal syndrome, characterized by rapid renal function decline in patients with liver cirrhosis.

- Mechanism : It acts as a vasopressin receptor agonist, enhancing renal blood flow by increasing mean arterial pressure and reducing portal hypertension, thus improving kidney function .

- Clinical Evidence : Studies have shown that terlipressin significantly improves renal function and HRS reversal rates compared to placebo. For instance, in the CONFIRM trial, terlipressin combined with albumin demonstrated a higher rate of HRS reversal (33.9% vs 12.5% for placebo) .

-

Management of Bleeding Esophageal Varices

- Indication : Terlipressin is used to control acute bleeding from esophageal varices, which are dilated veins in the esophagus that can rupture due to increased portal pressure.

- Clinical Evidence : A systematic review indicated that terlipressin, when used in conjunction with standard therapies, significantly reduces mortality associated with variceal bleeding .

-

Septic Shock

- Indication : Although not universally recommended, terlipressin has been explored as a treatment option for norepinephrine-resistant septic shock.

- Clinical Evidence : Its use has been associated with improved hemodynamic parameters and reduced need for additional vasopressor support in some studies .

- Acute Liver Failure and Refractory Ascites

Data Table: Summary of Clinical Trials

| Study Name | Population | Intervention | Primary Outcome | Results |

|---|---|---|---|---|

| OT-0401 | Adults with HRS | Terlipressin + Albumin | HRS reversal | 33.9% vs 12.5% (placebo), P = 0.008 |

| REVERSE | Adults with HRS | Terlipressin | Renal function change | Statistically significant improvement noted |

| CONFIRM | Adults with HRS-AKI | Terlipressin + Albumin | HRS reversal | Higher rates of reversal compared to placebo |

| Variceal Study | Patients with variceal bleeding | Terlipressin | In-hospital mortality | Significant reduction in mortality rates |

Case Studies

-

Case Study on HRS Management

A 2023 study published in the Journal of Clinical Medicine reported on a cohort of patients with hepatorenal syndrome treated with terlipressin. The results indicated a substantial improvement in serum creatinine levels and overall survival rates at 28 days post-treatment, highlighting the efficacy of terlipressin in reversing acute kidney injury associated with liver disease . -

Management of Bleeding Esophageal Varices

A retrospective analysis examined patients who received terlipressin during episodes of variceal bleeding. The findings revealed a marked decrease in both the frequency of rebleeding episodes and overall mortality when compared to historical controls not receiving terlipressin . -

Septic Shock Application

In a clinical trial assessing terlipressin's role in septic shock management, patients who were resistant to norepinephrine showed improved blood pressure stability and reduced organ dysfunction scores when treated with terlipressin, suggesting its potential as an adjunct therapy .

作用機序

テルリプレシンは、バソプレシン受容体アゴニストとして作用することで効果を発揮します。これは、主に血管平滑筋細胞に位置するV1受容体に対して高い親和性を示します。 V1受容体に結合すると、テルリプレシンは血管収縮を引き起こし、血圧の上昇と内臓循環への血流量の減少につながります . このメカニズムは、血管収縮が血管を安定させ、臓器の機能を改善するのに役立つ肝腎症候群や静脈瘤出血などの病状で特に有益です .

生化学分析

Biochemical Properties

Terlipressin acetate interacts with various enzymes and proteins in the body. It is a prodrug of lypressin, which means it is metabolized in the body to produce lypressin, the active form . This metabolic process involves the cleavage of the N-terminal glycyl residues of terlipressin by various tissue peptidases . The active form, lypressin, then interacts with vasopressin receptors, specifically the V1 receptor, causing vasoconstriction .

Cellular Effects

Terlipressin acetate has significant effects on various types of cells and cellular processes. It influences cell function primarily through its vasoconstrictive properties . By binding to vasopressin receptors on vascular smooth muscle cells, it causes these cells to contract, leading to vasoconstriction . This can influence cell signaling pathways and cellular metabolism, particularly in conditions of shock where vasodilation is a problem .

Molecular Mechanism

The molecular mechanism of action of terlipressin acetate involves its conversion to the active form, lypressin, and its interaction with vasopressin receptors . Lypressin binds to the V1 receptor, a G-protein coupled receptor, on vascular smooth muscle cells . This binding triggers a cascade of intracellular events, leading to the contraction of the smooth muscle cells and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of terlipressin acetate have been observed to change over time. For instance, in a study involving patients with hepatorenal syndrome, the clearance of terlipressin increased with body weight, while the clearance of its active metabolite, lysine-vasopressin, was not affected by body weight .

Dosage Effects in Animal Models

The effects of terlipressin acetate have been studied in animal models at different dosages . In an infant animal model of asphyxial cardiac arrest, terlipressin was compared with adrenaline, and it was found that there was a non-significant trend towards better outcome when terlipressin was combined with adrenaline compared with the use of adrenaline or terlipressin alone .

Metabolic Pathways

Terlipressin acetate is involved in specific metabolic pathways in the body. It is metabolized by tissue peptidases to produce its active form, lypressin . Once formed, lypressin undergoes various peptidase-mediated metabolic pathways in body tissues .

Transport and Distribution

Given its role as a prodrug, it is likely that it is transported in the body to various tissues where it is metabolized to produce the active form, lypressin .

Subcellular Localization

The subcellular localization of terlipressin acetate is not explicitly known. Given that it is a prodrug that is metabolized to produce lypressin, it is likely that it is localized in the cells where these metabolic processes occur .

準備方法

Synthetic Routes and Reaction Conditions: Terlipressin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to form the disulfide bonds. The final product is purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, terlipressin acetate is prepared by dissolving the active component in sterile water for injection, adjusting the pH with acetic acid, and then lyophilizing the solution to obtain the final product. The lyophilization process involves pre-freezing the solution at -30°C to -70°C, followed by primary and secondary drying to ensure the moisture content is below 3% .

化学反応の分析

反応の種類: テルリプレシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、体内での活性化と代謝に不可欠です .

一般的な試薬と条件:

酸化: テルリプレシンは、制御された条件下で穏やかな酸化剤を使用して酸化することができます。

還元: 還元反応には、通常、水素化ホウ素ナトリウムなどの還元剤の使用が含まれます。

置換: 置換反応は、特定の条件下で求核剤の存在下で起こります。

生成される主な生成物: テルリプレシンの主要な活性代謝物はリジンバソプレシンであり、これはペプチド鎖の酵素的切断によって形成されます .

4. 科学研究への応用

テルリプレシンは、化学、生物学、医学、産業などの分野で幅広い科学研究への応用があります。

類似化合物との比較

テルリプレシンは、しばしば、以下のような他のバソプレシン類似体と比較されます。

バソプレシン: 半減期が短く、V1受容体に対する選択性が低い内因性ホルモン.

デスモプレシン: V2受容体に対する高い親和性を示す合成類似体であり、主に尿崩症や夜尿症の治療に使用されます.

フェリプレシン: 歯の麻酔における血管収縮剤として使用される別のバソプレシン類似体.

テルリプレシンの独自性: テルリプレシンの半減期が長く、V1受容体に対する選択性が高いことから、持続的な血管収縮を必要とする病状の治療に特に効果的です . プロドラッグであることから、活性型のリジンバソプレシンに変換されることも、その独自の薬理学的プロファイルに貢献しています .

生物活性

Terlipressin acetate is a synthetic analogue of vasopressin, primarily utilized in clinical settings for its vasopressor and renal protective properties. This article delves into the biological activity of terlipressin acetate, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

Terlipressin functions as a prodrug that is converted into lysine vasopressin (LVP) in the body. It exhibits partial intrinsic vasopressive activity and primarily acts on V1 receptors, which are responsible for vasoconstriction. The conversion to LVP enhances its efficacy in raising blood pressure and improving renal function, particularly in patients with hepatorenal syndrome (HRS) and other critical conditions.

- Mechanism of Action :

- Agonist for V1a and V1b receptors.

- Increases systemic vascular resistance and arterial pressure.

- Reduces heart rate due to baroreceptor reflex activation.

Pharmacokinetics

Terlipressin has a relatively short half-life, approximately 40 minutes, with effects observable within minutes after administration. The pharmacokinetic profile follows a two-compartment model, characterized by rapid distribution and elimination.

| Parameter | Value |

|---|---|

| Half-life | ~40 minutes |

| Volume of distribution | ~6.3 L |

| Metabolic clearance | ~9 mL/kg/min |

| Peak plasma concentration | 60-120 minutes post-administration |

| Bioavailability | Not applicable (IV administration) |

Clinical Efficacy

Terlipressin has been extensively studied in patients with HRS, particularly HRS type 1 (HRS-1). Several pivotal trials have demonstrated its effectiveness in improving renal function and reversing HRS.

Key Clinical Trials :

-

OT-0401 Study :

- Participants: 112 patients.

- Outcome: Higher rates of HRS reversal (33.9% vs. 12.5% with placebo; P = 0.008).

-

REVERSE Trial :

- Participants: 196 patients.

- Outcome: Significant reduction in serum creatinine levels and improved renal function compared to placebo.

-

CONFIRM Trial :

- Participants: Combination therapy with albumin.

- Outcome: Statistically significant higher rates of HRS reversal compared to placebo + albumin.

Case Studies

A case study involving a cohort of 27 patients treated with terlipressin showed that 70.4% achieved HRS reversal compared to only 28.6% in those treated with midodrine and octreotide (P = 0.01) . This highlights terlipressin's superior efficacy in reversing HRS under controlled conditions.

Safety Profile

While terlipressin is generally well-tolerated, it is associated with certain adverse effects:

- Common Side Effects :

- Gastrointestinal disturbances.

- Respiratory failure risk (14% in CONFIRM study).

- Serious Adverse Events :

- Increased mortality associated with respiratory failure in high-risk populations.

特性

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFVFDPQEHRNTC-LWCZBKQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H82N16O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914453-96-6, 1884420-36-3 | |

| Record name | Terlipressin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlipressin diacetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。